Defluoro-decarboxyl Ofloxacin
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Overview
Description
Defluoro-decarboxyl Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, Ofloxacin This compound is characterized by the removal of fluorine and carboxyl groups from the parent molecule It retains the core quinolone structure, which is crucial for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro-decarboxyl Ofloxacin typically involves the modification of the Ofloxacin molecule. One common method includes the use of tetrafluorobenzoyl chloride as a starting material. The process involves several steps:
Condensation Reaction: Tetrafluorobenzoyl chloride reacts with a suitable acrylic ester to form an intermediate compound.
Hydrolysis and Cyclization: The intermediate undergoes hydrolysis followed by cyclization to form the quinolone core.
Defluorination and Decarboxylation: The final steps involve the removal of fluorine and carboxyl groups under specific reaction conditions, often using organic or inorganic bases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process aims to achieve high yield and purity while minimizing environmental impact. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance reaction efficiency.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Defluoro-decarboxyl Ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, cobalt ions, and UV light are commonly used for oxidation reactions.
Reduction: Sodium borohydride and other reducing agents are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of catalysts.
Major Products:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduced Derivatives: Compounds with reduced functional groups, often retaining the quinolone core.
Substituted Compounds: Products with new functional groups replacing the original ones.
Scientific Research Applications
Defluoro-decarboxyl Ofloxacin has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Pharmaceutical Research: The compound is used in the development of new drug formulations and as a reference standard in analytical studies.
Biological Studies: Researchers investigate its interactions with bacterial enzymes and its effects on bacterial DNA replication.
Industrial Applications: It is used in the synthesis of other quinolone derivatives and as a starting material for the production of complex molecules.
Mechanism of Action
Defluoro-decarboxyl Ofloxacin exerts its effects by targeting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting their activity, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of cell division and bacterial growth . This mechanism is similar to that of other fluoroquinolones but may exhibit unique properties due to the absence of fluorine and carboxyl groups.
Comparison with Similar Compounds
Ofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against certain bacterial strains.
Uniqueness: Defluoro-decarboxyl Ofloxacin is unique due to the absence of fluorine and carboxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially reduce side effects and improve its efficacy against specific bacterial strains .
Properties
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOMBVQEWCELR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.